molecular formula C7H10F3N3S B13199454 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13199454
M. Wt: 225.24 g/mol
InChI Key: POSOMESPTQJIEW-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Addition of the Propan-2-yl Group: The propan-2-yl group can be added through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-(Propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The trifluoroethyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Propan-2-yl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its trifluoroethyl and thiol groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10F3N3S

Molecular Weight

225.24 g/mol

IUPAC Name

3-propan-2-yl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H10F3N3S/c1-4(2)5-11-12-6(14)13(5)3-7(8,9)10/h4H,3H2,1-2H3,(H,12,14)

InChI Key

POSOMESPTQJIEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1CC(F)(F)F

Origin of Product

United States

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